1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide

Description

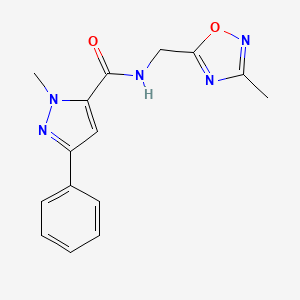

1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 3 and a carboxamide-linked 3-methyl-1,2,4-oxadiazole moiety at position 3. The 3-methyl-1,2,4-oxadiazole group is a metabolically stable bioisostere for methyl esters, enhancing resistance to enzymatic degradation . This structural motif is prevalent in medicinal chemistry for optimizing pharmacokinetic properties. The compound’s synthesis likely involves coupling reactions between pyrazole-carboxylic acid derivatives and oxadiazole-containing amines, as exemplified by similar procedures in pyrazole carboxamide syntheses .

Properties

IUPAC Name |

2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-17-14(22-19-10)9-16-15(21)13-8-12(18-20(13)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKWWFWYPTZBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC(=NN2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₄H₁₃N₅O₃

- Molecular Weight : 299.28 g/mol

The presence of both the pyrazole and oxadiazole moieties is crucial for its biological activity. The pyrazole ring is known for its role in various pharmacological activities, while the oxadiazole contributes to the compound's stability and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study found that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC₅₀ range of 1.82 to 5.55 μM against several cancer types, including HCT-116 (colon cancer), HePG-2 (liver cancer), and MCF-7 (breast cancer) cells .

Table 1: IC₅₀ Values of this compound Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) |

|---|---|

| HCT-116 | 5.55 |

| HePG-2 | 1.82 |

| MCF-7 | 2.86 |

The study emphasizes that the pyrazole moiety is essential for cytotoxic activity, as modifications to this part of the molecule significantly affected potency .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Induction of Apoptosis : It has been suggested that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways .

- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, thereby preventing further proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The pyrazole ring is critical for maintaining activity.

- Substituents on the phenyl ring do not significantly alter activity unless they are electron-withdrawing or donating groups that affect electronic distribution .

Table 2: Summary of SAR Findings

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Moiety | Essential |

| Oxadiazole Moiety | Variable impact |

| Substituents on Phenyl Ring | Minimal impact |

Case Studies

A notable case study involved testing various derivatives with modifications on the pyrazole and oxadiazole components. The findings showed that certain substitutions led to enhanced cytotoxicity while others resulted in diminished effects .

For example:

- Compound 10c , a derivative with specific substitutions, exhibited superior activity compared to standard chemotherapy agents like doxorubicin.

Comparison with Similar Compounds

Antiplasmodium Agents (Compounds 24 and 28)

Compound 24 : 1-Methyl-N-(1-(4-(3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine

- Key Features : Incorporates a benzoimidazole core and trifluoromethyl-oxadiazole.

- Activity : Multi-stage antiplasmodium activity (IC₅₀ = 0.12 μM against Plasmodium falciparum) .

- Comparison : The trifluoromethyl group enhances lipophilicity and target binding compared to the target compound’s methyl group.

- Compound 28: (R)-4-((2-((1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)pyrrolidine-3-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile Key Features: Pyrrolidine linker and cyano substituent. Activity: Antiplasmodium IC₅₀ = 0.09 μM . Comparison: The pyrrolidine ring may improve solubility, while the target compound’s pyrazole-phenyl system offers steric rigidity.

Astemizole Derivatives (Compounds 133–135)

- Compound 133 : 1-Methyl-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine

Bioisosteric Replacements: Oxadiazole vs. Thiadiazole

- Compound A13: 1-Methyl-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide Key Features: 1,3,4-Thiadiazole replaces oxadiazole; nitrobenzylthio group. Activity: Anticancer focus (70% yield) .

Pyrazole Carboxamide Derivatives

1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide

1-Ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide

Key Research Findings

Metabolic Stability : The 3-methyl-1,2,4-oxadiazole group in the target compound confers superior metabolic stability compared to ester-based analogues, as demonstrated in anti-HIV ADAM analogues .

SAR Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.